Methyltetrazine-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

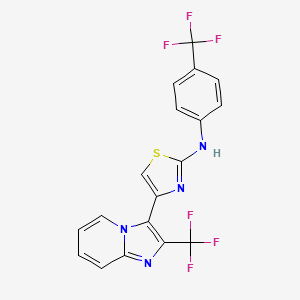

Methyltetrazine-Amine is a tetrazine compound that possesses substantially improved stability compared to Tetrazine-Amine . It enables click chemistry with TCO (trans-cycloctene) and is used for the site-specific dual functionalization of the resulting bioconjugates .

Synthesis Analysis

The synthesis of Methyltetrazine-Amine involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Molecular Structure Analysis

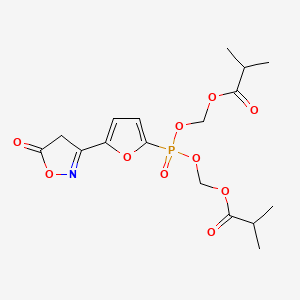

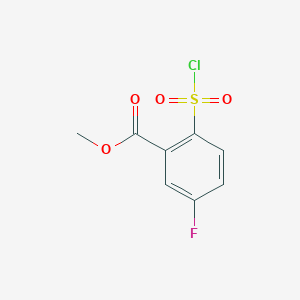

The empirical formula of Methyltetrazine-Amine is C10H12ClN5 and it has a molecular weight of 237.69 .

Chemical Reactions Analysis

Methyltetrazine-Amine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . It also allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Physical And Chemical Properties Analysis

Methyltetrazine-Amine has a boiling point of 422.4±47.0 °C and a density of 1.227±0.06 g/cm3 .

科学的研究の応用

Fluorescence Imaging

Methyltetrazine-Amine is used in fluorescence imaging, one of the most important scientific tools for understanding biological systems . Tetrazine-functionalized dyes, including Methyltetrazine-Amine, are known to act as fluorogenic probes . These probes are used in bioimaging applications, revolutionizing labeling strategies for fluorescence imaging .

Bioorthogonal Chemistry

Bioorthogonal chemistry is a field where Methyltetrazine-Amine finds significant application . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications due to their tunable rapid reaction kinetics and unique fluorogenic characteristics .

Cellular Labeling

Methyltetrazine-Amine is used in cellular labeling, a process that allows scientists to tag specific cells for study . This is particularly useful in studying cellular functions and understanding diseases at a cellular level .

Live-Cell Imaging

Live-cell imaging is another application of Methyltetrazine-Amine . This technique allows scientists to study cells in their natural context, in real time. Methyltetrazine-Amine, due to its unique properties, is used as a probe in this process .

Diagnosis

Methyltetrazine-Amine is used in the diagnosis of various diseases . Its unique properties allow it to be used as a probe, helping in the detection and diagnosis of diseases .

Drug Release

Methyltetrazine-Amine finds application in the field of drug release . It is used in the development of drug delivery systems, where it plays a crucial role due to its unique properties .

Oncotherapy

Oncotherapy, or cancer therapy, is another field where Methyltetrazine-Amine is used . It is used in the development of targeted cancer therapies, contributing to the advancement of cancer treatment .

Chemical Transformations

The superior stability of Methyltetrazine-Amine allows this reagent to be used in a wider range of chemical transformations . This makes it a valuable tool in various chemical synthesis processes .

作用機序

Target of Action

Methyltetrazine-Amine is a tetrazine compound . It is primarily used for the site-specific dual functionalization of bioconjugates . This means it is designed to interact with specific biological targets, allowing for precise control over biological interactions.

Mode of Action

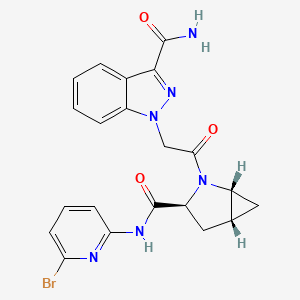

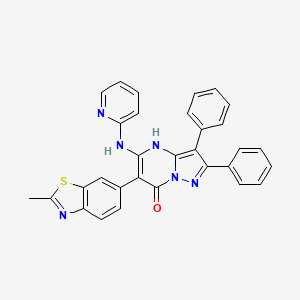

The mode of action of Methyltetrazine-Amine involves its interaction with these specific biological targets. It is used in the synthesis of PROTAC molecules , which are designed to degrade specific proteins within cells. The compound acts as a linker molecule, connecting a ligand that binds to the target protein with another molecule that recruits an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Methyltetrazine-Amine plays a role in the biochemical pathway of protein degradation. It is part of the mechanism of PROTACs (Proteolysis-Targeting Chimeras), which use the cell’s own ubiquitin-proteasome system to degrade specific proteins . This system is a key regulatory pathway in cells, controlling the degradation of many proteins and thus influencing numerous cellular processes.

Result of Action

The result of Methyltetrazine-Amine’s action is the targeted degradation of specific proteins within cells. By linking a ligand that binds to the target protein with a molecule that recruits an E3 ubiquitin ligase, Methyltetrazine-Amine enables the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the protein being targeted.

Action Environment

The action of Methyltetrazine-Amine can be influenced by various environmental factors. For instance, the stability of Methyltetrazine-Amine is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows this reagent to be used in a wider range of chemical transformations . Furthermore, long-term storage of Methyltetrazine-Amine, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemicals in the environment.

Safety and Hazards

Methyltetrazine-Amine is not classified as a hazardous substance or mixture. However, it is recommended to rinse with plenty of water in case of skin contact .

将来の方向性

特性

IUPAC Name |

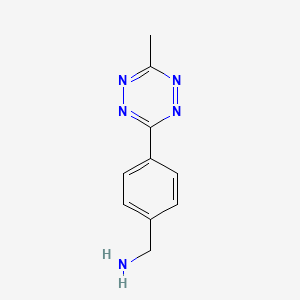

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQKWLZKSZYAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-Amine | |

CAS RN |

1345955-28-3 |

Source

|

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)